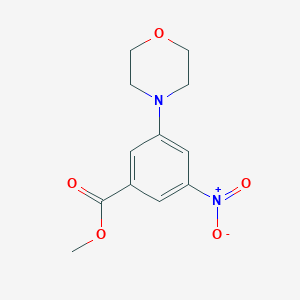

Methyl 3-morpholino-5-nitrobenzoate

Description

Methyl 3-morpholino-5-nitrobenzoate is a benzoic acid derivative featuring a morpholino substituent at the 3-position and a nitro group at the 5-position of the aromatic ring. The compound is characterized by its methyl ester functional group, which influences its solubility and reactivity. Nitro-substituted aromatic compounds are often utilized in pharmaceuticals, agrochemicals, and organic synthesis due to their electron-deficient nature, which facilitates electrophilic substitution or reduction reactions .

Properties

Molecular Formula |

C12H14N2O5 |

|---|---|

Molecular Weight |

266.25 g/mol |

IUPAC Name |

methyl 3-morpholin-4-yl-5-nitrobenzoate |

InChI |

InChI=1S/C12H14N2O5/c1-18-12(15)9-6-10(8-11(7-9)14(16)17)13-2-4-19-5-3-13/h6-8H,2-5H2,1H3 |

InChI Key |

HGSSBJFGCAKQNV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])N2CCOCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Nitro vs. Amino vs. Fluoro Groups

Methyl 5-amino-2-morpholinobenzoate (CAS 4031-84-9)

- Molecular Formula : C₁₂H₁₆N₂O₃ .

- This contrasts with the nitro group in Methyl 3-morpholino-5-nitrobenzoate, which withdraws electrons, rendering the ring more electrophilic. The morpholino group at the 2-position may influence solubility in polar solvents due to its tertiary amine structure .

Methyl 3-fluoro-5-nitrobenzoate (CAS 883987-72-2)

- Molecular Formula: C₈H₆FNO₄ .

- Key Features: The fluorine atom at the 3-position introduces electronegativity, slightly increasing the compound’s polarity compared to the morpholino-substituted analog. The nitro group at the 5-position aligns with the target compound, suggesting similar reactivity in reduction or substitution reactions. However, the absence of the morpholino group reduces steric hindrance and may lower molecular weight, enhancing volatility .

Methyl Ester Derivatives: Aromatic vs. Aliphatic

Aliphatic Methyl Esters (e.g., Methyl Palmitate, Methyl Octanoate)

- Key Features: Aliphatic esters like methyl palmitate (C₁₇H₃₄O₂) exhibit lower polarity and higher volatility compared to aromatic benzoate esters. Gas chromatography (GC) data from resin-derived methyl esters (e.g., sandaracopimaric acid methyl ester) highlights their use in analytical separations due to distinct retention times . In contrast, this compound’s aromatic structure and substituents likely result in higher melting points and lower volatility.

Aromatic Methyl Esters (e.g., Methyl Shikimate)

- Analytical Techniques: Methyl shikimate (C₈H₁₂O₅) has been characterized via ¹H NMR, ¹³C NMR, and HPLC, with distinct spectral peaks attributable to its cyclic ester and hydroxyl groups . For this compound, similar techniques would be required, with the nitro group expected to deshield adjacent protons in NMR and influence HPLC retention times.

Inferred Properties of this compound

Research Implications and Gaps

- Synthetic Applications: The nitro group in this compound could serve as a precursor for reduced amine derivatives, akin to Methyl 5-amino-2-morpholinobenzoate .

- Analytical Challenges : GC and HPLC methods used for resin esters and methyl shikimate may require optimization for this compound due to its polar substituents.

- Data Limitations : Direct experimental data on solubility, melting point, and bioactivity are absent in the provided evidence, necessitating further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.